

# Nintedanib's Impact on Mortality in Idiopathic Pulmonary Fibrosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of clinical trial data and real-world evidence reveals a consistent effect of **nintedanib** in reducing mortality risk for patients with Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease. This guide provides a detailed comparison of **nintedanib**'s performance against placebo and its main alternative, pirfenidone, supported by experimental data and methodological summaries of key clinical trials.

**Nintedanib**, a multi-tyrosine kinase inhibitor, has demonstrated a notable impact on slowing disease progression in IPF, which is pathologically characterized by the relentless deposition of fibrotic tissue in the lungs. A key aspect of its clinical benefit lies in its effect on patient survival. This guide synthesizes the available evidence on **nintedanib**'s effect on mortality, offering researchers, scientists, and drug development professionals a clear and objective comparison.

## **Quantitative Comparison of Mortality Outcomes**

The following tables summarize the key quantitative data on mortality from pivotal clinical trials and real-world studies involving **nintedanib** and the alternative antifibrotic agent, pirfenidone.

Table 1: Nintedanib vs. Placebo - Clinical Trial Mortality Data



| Trial                                  | Treatmen<br>t Group | Number<br>of<br>Patients | Mortality<br>Endpoint              | Hazard<br>Ratio<br>(95% CI) | p-value         | Citation |
|----------------------------------------|---------------------|--------------------------|------------------------------------|-----------------------------|-----------------|----------|
| INPULSIS<br>(Pooled)                   | Nintedanib          | 638                      | All-Cause<br>Mortality             | 0.70 (0.43,<br>1.12)        | 0.1399          | [1]      |
| Placebo                                | 423                 |                          |                                    |                             |                 |          |
| TOMORR<br>OW                           | Nintedanib          | 106                      | All-Cause<br>Mortality             | Not<br>Reported             | Not<br>Reported | [2]      |
| Placebo                                | 105                 |                          |                                    |                             |                 |          |
| Pooled Analysis (TOMORR OW & INPULSIS) | Nintedanib          | -                        | All-Cause<br>Mortality (1<br>year) | 0.70 (0.46,<br>1.08)        | 0.095           | [3]      |
| Placebo                                | -                   |                          |                                    |                             |                 |          |
| Meta-<br>analysis (5<br>trials)        | Nintedanib          | 2007 (total)             | All-Cause<br>Mortality             | 0.72 (0.53,<br>0.97)        | -               | [4]      |
| Placebo                                |                     |                          |                                    |                             |                 |          |

Table 2: Nintedanib vs. Pirfenidone - Comparative Mortality Data



| Study Type                                            | Treatment<br>Group                    | Number of Patients                                              | Mortality<br>Endpoint                   | Key<br>Findings                                                  | Citation |
|-------------------------------------------------------|---------------------------------------|-----------------------------------------------------------------|-----------------------------------------|------------------------------------------------------------------|----------|
| Real-World Study (Systematic Review & Meta- analysis) | Nintedanib                            | 23,119 (total)                                                  | IPF-Related<br>Mortality (12<br>months) | Nintedanib:<br>7.2%                                              | [5]      |
| Pirfenidone                                           | Pirfenidone:<br>13.4%                 | [5]                                                             |                                         |                                                                  |          |
| Nintedanib                                            | All-Cause<br>Mortality (12<br>months) | Nintedanib:<br>16.6%                                            | [5]                                     |                                                                  |          |
| Pirfenidone                                           | Pirfenidone: 20.1%                    | [5]                                                             |                                         | _                                                                |          |
| Real-World<br>Study (5-year<br>follow-up)             | Nintedanib                            | 41                                                              | All-Cause<br>Mortality                  | Nintedanib<br>showed lower<br>mortality in<br>milder<br>disease. | [6]      |
| Pirfenidone                                           | 52                                    | Pirfenidone<br>may prolong<br>survival in<br>severe<br>disease. | [6]                                     |                                                                  |          |



| Meta-analysis N | Nintedanib | -      | All-Cause<br>Mortality | Similar overall survival and all-cause mortality between nintedanib and pirfenidone. | [2][4] |
|-----------------|------------|--------|------------------------|--------------------------------------------------------------------------------------|--------|
| Pirfenidone -   |            | [2][4] |                        |                                                                                      |        |

## **Experimental Protocols of Key Clinical Trials**

Understanding the methodologies of the pivotal clinical trials is crucial for interpreting the mortality data. Below are summaries of the experimental protocols for the INPULSIS trials (nintedanib) and the ASCEND and CAPACITY trials (pirfenidone).

Nintedanib - INPULSIS Trials (INPULSIS-1 and INPULSIS-2)

- Study Design: Two replicate, 52-week, randomized, double-blind, placebo-controlled, Phase 3 trials.[7]
- Patient Population: Patients aged ≥40 years with a diagnosis of IPF, forced vital capacity (FVC) ≥50% of predicted value, and diffusing capacity of the lung for carbon monoxide (DLCO) 30–79% of predicted value.[7]
- Dosing Regimen: Nintedanib 150 mg twice daily or placebo.[7]
- Primary Endpoint: Annual rate of decline in FVC.[7]
- Secondary Endpoints: Time to first acute exacerbation and change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[7] Other endpoints included all-cause mortality.[1]
- Statistical Analysis for Mortality: Mortality data were pooled from both trials. The hazard ratio for all-cause mortality was calculated using a Cox proportional-hazards model. The trials



were not individually powered to detect a statistically significant difference in mortality.[1]

#### Pirfenidone - ASCEND and CAPACITY Trials

- Study Design: The ASCEND trial was a 52-week, randomized, double-blind, placebocontrolled, Phase 3 trial.[3] The two CAPACITY trials were 72-week, randomized, doubleblind, placebo-controlled, Phase 3 trials.[8]
- Patient Population: Patients with IPF, typically with FVC between 50% and 90% of predicted value and a DLCO between 30% and 90% of predicted value.
- Dosing Regimen: Pirfenidone 2403 mg/day or placebo.[9]
- Primary Endpoint: Change from baseline in FVC.[3][8]
- Secondary Endpoints: Included 6-minute walk distance (6MWD), progression-free survival (PFS), and dyspnea.[3] All-cause mortality was a pre-specified secondary endpoint in the pooled analysis of ASCEND and CAPACITY.[3]
- Statistical Analysis for Mortality: A pre-specified pooled analysis of the ASCEND and CAPACITY trials was conducted to assess the effect of pirfenidone on all-cause mortality. A log-rank test was used to compare the survival distributions between the pirfenidone and placebo groups.[3]

## Signaling Pathways and Experimental Workflow

Nintedanib's Mechanism of Action in IPF

**Nintedanib** targets multiple tyrosine kinase receptors implicated in the pathogenesis of IPF. By inhibiting these receptors, it interferes with key cellular processes involved in fibrosis.[5][6][10]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Survival impact and safety comparison of pirfenidone and nintedanib for idiopathic pulmonary fibrosis: A meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Survival impact and safety comparison of pirfenidone and nintedanib for idiopathic pulmonary fibrosis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-world safety and effectiveness of pirfenidone and nintedanib in the treatment of idiopathic pulmonary fibrosis: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. thoracrespract.org [thoracrespract.org]
- 7. Design of the INPULSIS™ trials: two phase 3 trials of nintedanib in patients with idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirfenidone for idiopathic pulmonary fibrosis: analysis of pooled data from three multinational phase 3 trials PMC [pmc.ncbi.nlm.nih.gov]
- 9. epistemonikos.org [epistemonikos.org]
- 10. ajmc.com [ajmc.com]
- To cite this document: BenchChem. [Nintedanib's Impact on Mortality in Idiopathic Pulmonary Fibrosis: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684533#cross-study-comparison-of-nintedanib-s-effect-on-mortality-in-ipf]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com